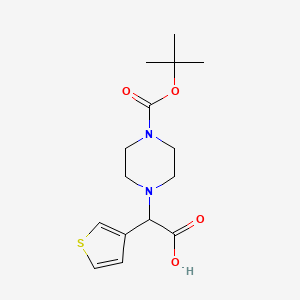

2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(20)17-7-5-16(6-8-17)12(13(18)19)11-4-9-22-10-11/h4,9-10,12H,5-8H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEYUEWSPCASNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CSC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376123 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](thiophen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-75-9 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](thiophen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid, a valuable building block in medicinal chemistry. Due to the limited availability of a direct, one-pot synthesis in the current literature, this guide outlines a robust, multi-step approach based on well-established organic chemistry principles. The proposed synthesis involves the initial construction of the α-amino acid core via a Strecker synthesis, followed by conversion to a key α-bromo intermediate, and concluding with the N-alkylation of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine).

This document details the experimental protocols for each key step, presents quantitative data in structured tables for clarity, and includes visualizations of the synthetic workflow and relevant biological signaling pathways that may be modulated by derivatives of this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in two main stages. The first stage focuses on the synthesis of the core α-amino acid, 2-amino-2-(3-thienyl)acetic acid. The second stage involves the conversion of this amino acid to a suitable electrophile, followed by its reaction with N-Boc-piperazine.

Caption: A proposed two-stage synthetic route.

Experimental Protocols

This stage is accomplished through a Strecker amino acid synthesis, a reliable method for preparing α-amino acids from aldehydes.

Step 1: Strecker Synthesis of 2-Amino-2-(3-thienyl)acetonitrile

This step involves the one-pot reaction of 3-thiophenecarboxaldehyde with an ammonium salt and a cyanide source to form the corresponding α-aminonitrile.

-

Materials: 3-Thiophenecarboxaldehyde, Ammonium Chloride (NH₄Cl), Sodium Cyanide (NaCN), Methanol, Water.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.2 equivalents) in water.

-

Add 3-thiophenecarboxaldehyde (1.0 equivalent) to the solution, followed by methanol to ensure miscibility.

-

Cool the mixture to 0-5 °C in an ice bath.

-

In a separate flask, dissolve sodium cyanide (1.1 equivalents) in a minimal amount of cold water.

-

Slowly add the sodium cyanide solution to the aldehyde mixture, maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-2-(3-thienyl)acetonitrile. This intermediate is often used in the next step without further purification.

-

Step 2: Hydrolysis of 2-Amino-2-(3-thienyl)acetonitrile to 2-Amino-2-(3-thienyl)acetic acid

The α-aminonitrile is hydrolyzed under acidic conditions to afford the desired α-amino acid.

-

Materials: Crude 2-amino-2-(3-thienyl)acetonitrile, Concentrated Hydrochloric Acid (HCl).

-

Procedure:

-

To the crude 2-amino-2-(3-thienyl)acetonitrile, add an excess of concentrated hydrochloric acid.

-

Heat the mixture at reflux for 4-6 hours.

-

Monitor the completion of the hydrolysis by TLC.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the amino acid hydrochloride salt.

-

Filter the precipitate and wash with a small amount of cold water.

-

To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point (typically around 6-7) with a base (e.g., ammonium hydroxide).

-

Collect the precipitated 2-amino-2-(3-thienyl)acetic acid by filtration, wash with cold water and then ethanol, and dry under vacuum.

-

This stage involves the conversion of the α-amino acid to an α-bromo acid, followed by nucleophilic substitution with N-Boc-piperazine.

Step 3: Synthesis of 2-Bromo-2-(3-thienyl)acetic acid

This transformation is achieved via a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a bromide ion.

-

Materials: 2-Amino-2-(3-thienyl)acetic acid, Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr).

-

Procedure:

-

Suspend 2-amino-2-(3-thienyl)acetic acid (1.0 equivalent) in an aqueous solution of hydrobromic acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) bromide (catalytic amount) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude 2-bromo-2-(3-thienyl)acetic acid can be purified by column chromatography or recrystallization.

-

Step 4: N-Alkylation of N-Boc-piperazine with 2-Bromo-2-(3-thienyl)acetic acid

The final step is a nucleophilic substitution where the secondary amine of N-Boc-piperazine displaces the bromide from the α-bromo acid.

-

Materials: 2-Bromo-2-(3-thienyl)acetic acid, N-Boc-piperazine, a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA), Acetonitrile (or another suitable polar aprotic solvent).

-

Procedure:

-

Dissolve N-Boc-piperazine (1.1 equivalents) and diisopropylethylamine (2.2 equivalents) in acetonitrile in a round-bottom flask.

-

Add a solution of 2-bromo-2-(3-thienyl)acetic acid (1.0 equivalent) in acetonitrile dropwise to the stirred mixture at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Take up the residue in ethyl acetate and wash with a mild aqueous acid (e.g., 1M citric acid), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

-

Data Presentation

The following tables summarize the expected quantitative data for the proposed synthetic route. The values are representative and may vary based on specific reaction conditions and scale.

Table 1: Reactants and Conditions for the Synthesis of this compound

| Step | Key Reactants | Solvent(s) | Temperature | Reaction Time (h) |

| 1 | 3-Thiophenecarboxaldehyde, NH₄Cl, NaCN | Methanol/Water | 0 °C to RT | 12-18 |

| 2 | 2-Amino-2-(3-thienyl)acetonitrile, HCl | Water | Reflux | 4-6 |

| 3 | 2-Amino-2-(3-thienyl)acetic acid, NaNO₂, HBr, CuBr | Water/HBr | 0 °C to RT | 2-3 |

| 4 | 2-Bromo-2-(3-thienyl)acetic acid, N-Boc-piperazine, DIPEA | Acetonitrile | 50-60 °C | 12-24 |

Table 2: Expected Yields and Purity

| Step | Product | Expected Yield (%) | Typical Purity (%) (after purification) |

| 1-2 | 2-Amino-2-(3-thienyl)acetic acid | 60-75 (over 2 steps) | >95 |

| 3 | 2-Bromo-2-(3-thienyl)acetic acid | 50-70 | >95 |

| 4 | This compound | 40-60 | >98 |

Mandatory Visualizations

Physical and chemical properties of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid, a heterocyclic compound of interest in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and neuropharmacology.

Introduction

This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. The piperazine scaffold is a common motif in a wide range of clinically used drugs, particularly those targeting the central nervous system (CNS).[1][2] The incorporation of a thiophene ring and a carboxylic acid moiety suggests its potential as a versatile building block for the synthesis of novel therapeutic agents. This compound is noted for its potential applications in neuropharmacology, likely due to the ability of piperazine derivatives to interact with various neurotransmitter receptors.[3]

Physical and Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from its chemical structure and data from closely related analogs.

General Properties

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₂N₂O₄S | [3] |

| Molecular Weight | 326.41 g/mol | [3] |

| CAS Number | 885274-75-9 | [3] |

| Appearance | Likely a solid powder | Inferred |

| Storage Conditions | 0-8 °C | [3] |

Estimated Physical Properties

| Property | Estimated Value | Rationale/Analog Data |

| Melting Point | 140 - 175 °C | Based on analogs: 2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid (140-142 °C), 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid (165-170 °C), and 2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid (171-172 °C).[4][5][6] |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and presence of ionic groups suggest a high boiling point with probable decomposition. |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in alcohols; likely insoluble in water and non-polar organic solvents. | The Boc protecting group increases lipophilicity, while the carboxylic acid and piperazine nitrogens can be protonated or deprotonated, suggesting solubility in polar aprotic solvents. General solubility information for similar compounds supports this estimation.[7][8] |

| pKa | Carboxylic acid: ~3-5; Piperazine nitrogen: ~7-9 | The carboxylic acid pKa is expected to be in the typical range for acetic acid derivatives. The pKa of the free piperazine nitrogen will be influenced by the substituents, but is expected to be basic. The pKa of piperazine itself is approximately 9.8 and 5.6.[9][10] |

Spectral Data (Predicted)

Experimental spectral data for this compound is not available. The following are predicted key features based on its structure and data from related compounds.

¹H NMR

-

Thiophene ring protons: Signals in the aromatic region (δ 7.0-7.5 ppm).

-

α-proton (methine CH): A singlet or doublet around δ 4.0-4.5 ppm.

-

Piperazine ring protons: Multiple signals in the range of δ 2.5-3.5 ppm.

-

Boc group protons: A characteristic sharp singlet at approximately δ 1.4 ppm, integrating to 9 protons.

-

Carboxylic acid proton: A broad singlet, which may be exchangeable with D₂O, typically downfield (> δ 10 ppm).

¹³C NMR

-

Carboxylic acid carbonyl carbon: δ 170-180 ppm.

-

Boc carbonyl carbon: δ ~155 ppm.

-

Thiophene ring carbons: Signals in the aromatic region (δ 120-140 ppm).

-

Boc quaternary carbon: δ ~80 ppm.

-

α-carbon (methine CH): δ ~60-70 ppm.

-

Piperazine ring carbons: δ 40-55 ppm.

-

Boc methyl carbons: δ ~28 ppm.

FTIR

-

O-H stretch (carboxylic acid): A broad band from 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): Around 1700-1725 cm⁻¹.

-

C=O stretch (Boc group): Around 1680-1700 cm⁻¹.

-

C-N stretch (piperazine): In the range of 1000-1200 cm⁻¹.

-

C-S stretch (thiophene): Typically weak, around 600-800 cm⁻¹.

Mass Spectrometry

-

Molecular Ion (M+H)⁺: Expected at m/z 327.1373.

Experimental Protocols

Proposed Synthesis

Caption: Proposed synthetic pathway for this compound.

Methodology:

-

α-Bromination: 3-Thiopheneacetic acid is subjected to α-bromination using a reagent such as N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) to yield 2-bromo-2-(3-thienyl)acetic acid.

-

Esterification: The resulting bromo-acid is then esterified, for example, using methanol in the presence of an acid catalyst, to protect the carboxylic acid and improve the subsequent reaction's yield.

-

Nucleophilic Substitution: The methyl 2-bromo-2-(3-thienyl)acetate is reacted with 1-Boc-piperazine in the presence of a weak base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile. This results in the nucleophilic substitution of the bromine atom by the secondary amine of the piperazine.

-

Hydrolysis: Finally, the methyl ester is hydrolyzed back to the carboxylic acid using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water to afford the final product, this compound.

Radioligand Binding Assay (General Protocol)

This protocol is a general method to assess the binding affinity of the compound to a specific receptor, for example, a serotonin or dopamine receptor expressed in a cell line.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. toku-e.com [toku-e.com]

- 8. reddit.com [reddit.com]

- 9. uregina.ca [uregina.ca]

- 10. Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]

- 11. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid, a key intermediate in pharmaceutical research and development. This document details its chemical identifiers, physicochemical properties, and its significant role in the synthesis of bioactive molecules, particularly those targeting neurological disorders.

Core Compound Identifiers and Properties

This compound is a versatile building block in medicinal chemistry. Its structure, featuring a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group and a thienyl moiety, allows for diverse chemical modifications. This makes it a valuable precursor for creating extensive compound libraries for drug discovery.

Below is a summary of its key identifiers and physicochemical data:

| Identifier | Value |

| CAS Number | 885274-75-9[1] |

| Molecular Formula | C₁₅H₂₂N₂O₄S[1] |

| Molecular Weight | 326.41 g/mol [1] |

| Synonyms | α-(4-Boc-piperazinyl)-α-(3-thienyl)acetic acid[1] |

| MDL Number | MFCD04115158[1] |

| PubChem ID | 2762254[1] |

| Storage Conditions | 0-8°C[1] |

Significance in Pharmaceutical and Biochemical Research

This compound is a crucial intermediate in the synthesis of novel pharmaceuticals, with a particular focus on agents targeting the central nervous system (CNS).[1][2] Its favorable pharmacokinetic properties, including the potential to cross the blood-brain barrier, make it an attractive scaffold for the development of drugs for neurological disorders.[1]

In biochemical research, this compound and its derivatives are employed in studies concerning receptor binding and the elucidation of signaling pathways.[1] The piperazine moiety is a common pharmacophore in centrally acting agents, and modifications of this scaffold can lead to compounds with high affinity and selectivity for various receptors.

Logical Synthesis Workflow

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocols: General Methodologies

Detailed experimental protocols for the synthesis of the title compound are not publicly documented. However, the synthesis of structurally related compounds, such as 3-substituted piperazine-2-acetic acid esters, often involves multi-step sequences starting from amino acids or other chiral precursors.[3] Common synthetic strategies include:

-

Reductive Amination: This method can be employed to form the piperazine ring or to introduce substituents. For instance, a β-ketoester derived from an amino acid can undergo reductive amination with an appropriate amine to form a diamine precursor, which can then be cyclized to form the piperazine ring.[3]

-

Nucleophilic Substitution: The piperazine ring can be constructed or functionalized through nucleophilic substitution reactions. This could involve the reaction of a bis-electrophile with a diamine or the alkylation of a pre-formed piperazine ring.

-

Boc Protection: The use of a Boc protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen atom. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions.

A plausible, though not explicitly documented, method for the synthesis of this compound could involve the reaction of a 2-halo-2-(3-thienyl)acetic acid derivative with N-Boc-piperazine in the presence of a base.

Applications in Drug Discovery and Development

The structural motif of this compound is of significant interest in drug discovery. The piperazine ring is a well-established scaffold in medicinal chemistry, known to impart favorable properties such as improved solubility and the ability to interact with various biological targets. The thienyl group can also engage in specific interactions with protein targets and can influence the metabolic stability of the molecule.

Derivatives of this compound are being investigated for their potential therapeutic applications in areas including:

-

Neurological and Psychiatric Disorders: The piperazine moiety is a common feature in drugs targeting CNS disorders.[4]

-

Anti-inflammatory and Analgesic Agents: Similar structures have shown promise in the development of compounds with anti-inflammatory and pain-relieving properties.[4]

The logical progression from this intermediate to a potential drug candidate is illustrated in the following diagram.

Caption: From intermediate to lead compound in drug discovery.

References

Technical Guide: Spectroscopic and Synthetic Profile of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid is a heterocyclic organic compound with significant potential in pharmaceutical research and development. Its molecular structure, featuring a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group and a thienyl moiety, makes it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a summary of its key characteristics, a plausible synthetic route, and predicted spectroscopic data to support researchers in its application. This compound and its analogs are of particular interest in the development of drugs targeting neurological disorders[1].

Chemical and Physical Properties

| Property | Value |

| CAS Number | 885274-75-9[1] |

| Molecular Formula | C₁₅H₂₂N₂O₄S[1] |

| Molecular Weight | 326.41 g/mol [1] |

| Appearance | White to off-white solid (predicted) |

| Storage Conditions | Store at 0-8°C[1] |

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this specific compound, the following data are predicted based on the analysis of structurally similar compounds and standard spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | dd | 1H | Thienyl C4-H |

| ~7.20 | m | 1H | Thienyl C5-H |

| ~7.05 | m | 1H | Thienyl C2-H |

| ~4.50 | s | 1H | α-CH |

| ~3.45 | t | 4H | Piperazinyl N-CH₂ (Boc side) |

| ~2.60 | t | 4H | Piperazinyl N-CH₂ |

| 1.47 | s | 9H | Boc (CH₃)₃ |

| 10-12 | br s | 1H | COOH |

¹³C NMR (Predicted, CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O (Carboxylic Acid) |

| ~155 | C=O (Boc) |

| ~138 | Thienyl C3 |

| ~128 | Thienyl C4 |

| ~126 | Thienyl C5 |

| ~124 | Thienyl C2 |

| ~80 | Boc C(CH₃)₃ |

| ~65 | α-CH |

| ~50 | Piperazinyl N-CH₂ |

| ~44 | Piperazinyl N-CH₂ (Boc side) |

| 28.4 | Boc (CH₃)₃ |

Mass Spectrometry (MS)

| Technique | Predicted m/z |

| Electrospray Ionization (ESI) | [M+H]⁺: 327.1373, [M-H]⁻: 325.1232 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-2500 | O-H stretch (Carboxylic Acid) |

| ~2975, 2850 | C-H stretch (Aliphatic) |

| ~1710 | C=O stretch (Carboxylic Acid) |

| ~1685 | C=O stretch (Boc) |

| ~1420 | C-N stretch |

| ~1160 | C-O stretch |

Plausible Experimental Protocol: Synthesis

The following is an illustrative synthetic protocol for this compound, based on established methodologies for similar compounds.

Reaction Scheme: A plausible route involves the nucleophilic substitution of a suitable α-halo-thienylacetate with N-Boc-piperazine, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of ethyl 2-bromo-2-(3-thienyl)acetate

-

To a solution of ethyl 2-(3-thienyl)acetate (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 equivalents).

-

Initiate the reaction with a radical initiator like benzoyl peroxide (0.05 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and filter off the succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-bromo-2-(3-thienyl)acetate.

Step 2: Synthesis of ethyl 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetate

-

Dissolve N-Boc-piperazine (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) in a polar aprotic solvent like acetonitrile.

-

Add the crude ethyl 2-bromo-2-(3-thienyl)acetate (1 equivalent) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

-

Dissolve the purified ethyl 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (2-3 equivalents) and stir the mixture at room temperature for 4-8 hours.

-

Monitor the hydrolysis by TLC.

-

Once complete, acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1N HCl).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Visualizations

Experimental Workflow

Caption: Illustrative workflow for the synthesis of the target compound.

Hypothetical Signaling Pathway Involvement

Given that piperazine-containing compounds are often investigated for their effects on the central nervous system, a hypothetical involvement in neurotransmitter signaling is plausible. The diagram below illustrates a simplified generic neurotransmitter pathway that could be a target for such molecules.

Caption: A potential mechanism of action in a generic neurotransmitter pathway.

References

Unveiling the Biological Potential of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic Acid and its Analogs: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid and its related analogs. This class of compounds, characterized by a central piperazine ring linked to a thienyl and an acetic acid moiety, has emerged as a versatile scaffold in medicinal chemistry. Primarily investigated for their potential in treating central nervous system (CNS) disorders, these molecules have shown promise in modulating key neurotransmitter systems. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available quantitative data, detailed experimental protocols, and insights into their potential mechanisms of action.

Core Compound and Analogs: A Synopsis

This compound serves as a crucial intermediate in the synthesis of novel pharmaceutical agents. The presence of the piperazine and thiophene moieties allows for diverse therapeutic applications, particularly in neuropharmacology.[1][2] Its analogs, featuring substitutions on the aryl ring (e.g., phenyl, chlorophenyl, bromophenyl) or variations in the thiophene ring position, are actively being explored to establish structure-activity relationships (SAR) and optimize pharmacological profiles.[1] Research suggests that these compounds may have favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, making them attractive candidates for CNS drug development.[2]

Quantitative Biological Data

| Compound ID | Structure | Target | Assay Type | Activity (IC₅₀/Kᵢ) | Reference |

| Analog 1 | (R)-4-[5-chloro-2-(4-methoxy-phenylsulfanyl)-phenyl]-2-methyl-piperazin-1-yl-acetic acid | Glycine Transporter-1 (GlyT-1) | Inhibition of Glycine Uptake | IC₅₀ = 150 nM | [3] |

| Analog 2 | N-(5-{4-[(1S)-1-(2,3-dihydro-1-benzofuran-6-yl)ethyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)acetamide | Glycosidase | Enzyme Inhibition | High Inhibitory Activity | [4] |

| Analog 3 | N-(2-{4-[(1S)-1-(2H-1,3-benzodioxol-5-yl)ethyl]piperazin-1-yl}pyrimidin-5-yl)acetamide | Glycosidase | Enzyme Inhibition | High Inhibitory Activity | [4] |

| Analog 4 | 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562) | Dopamine D₂ Receptor | Radioligand Binding | Kᵢ = 2.49 nM | [5] |

| Analog 4 | 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562) | Serotonin 5-HT₂ₐ Receptor | Radioligand Binding | Kᵢ = 1.5 nM | [5] |

Potential Signaling Pathways

Based on the biological activities of structurally similar arylpiperazine derivatives, the compounds discussed in this guide are likely to interact with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, or neurotransmitter transporters like the glycine transporter (GlyT-1).

The inhibition of GlyT-1, for instance, leads to an elevation of glycine levels in the synaptic cleft. This enhances N-methyl-D-aspartate (NMDA) receptor function, a pathway being explored for the treatment of schizophrenia.[3][6]

Arylpiperazine moieties are common in ligands that target dopamine D₂ and serotonin 5-HT₁ₐ/₂ₐ receptors, which are implicated in a variety of neurological and psychiatric conditions.[7][8][9] The interaction with these receptors can trigger or inhibit downstream signaling cascades involving second messengers like cyclic AMP (cAMP) and inositol phosphates.

Below is a generalized workflow for investigating the interaction of these compounds with a target receptor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of these compounds. Below are representative protocols for the synthesis and in vitro evaluation of piperazine-based compounds.

Synthesis of 2-(4-Boc-piperazinyl)-2-(Aryl)acetic Acid Analogs

While a specific protocol for the 3-thienyl derivative is not detailed in the available literature, a general synthetic route for analogous compounds can be adapted. The following diagram illustrates a plausible synthetic pathway.

General Procedure:

-

Bromination: The starting arylacetonitrile is brominated at the α-position using a suitable brominating agent (e.g., N-bromosuccinimide) to yield the α-bromo arylacetonitrile, which is then converted to the corresponding α-bromo acetic acid ester.

-

Nucleophilic Substitution: The α-bromo acetic acid ester is reacted with N-Boc-piperazine in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., acetonitrile) to afford the 2-(4-Boc-piperazinyl)-2-(aryl)acetic acid ester.

-

Hydrolysis: The resulting ester is hydrolyzed using a base (e.g., lithium hydroxide) in a mixture of solvents (e.g., tetrahydrofuran and water) to yield the final 2-(4-Boc-piperazinyl)-2-(aryl)acetic acid.

Purification at each step is typically performed using column chromatography on silica gel. Characterization of the final product and intermediates is achieved through techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Radioligand Binding Assay for Dopamine D₂ Receptor

This protocol is adapted from standard procedures for determining the affinity of test compounds for the dopamine D₂ receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D₂ receptor.

-

Radioligand: [³H]-Spiperone.

-

Non-specific binding control: Haloperidol.

-

Test compounds.

-

Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293-D₂ cells.

-

Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add binding buffer, the test compound at various concentrations, [³H]-Spiperone, and the membrane preparation.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.

-

Incubate at room temperature.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter.

-

Wash the filters with ice-cold wash buffer.

-

Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

-

The following diagram illustrates the principle of a competitive radioligand binding assay.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly for CNS disorders. The available data on related structures suggest that these compounds may act as modulators of key neurotransmitter receptors and transporters.

Future research should focus on the comprehensive biological evaluation of this compound and a wider range of its analogs to establish a clear structure-activity relationship. This should include in vitro screening against a panel of CNS targets, followed by in vivo studies to assess their efficacy, pharmacokinetic properties, and safety profiles. Elucidation of the specific signaling pathways modulated by these compounds will be critical for understanding their mechanism of action and for guiding further drug development efforts.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. US10696668B2 - Acid addition salts of piperazine derivatives - Google Patents [patents.google.com]

- 5. In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors--part II - PubMed [pubmed.ncbi.nlm.nih.gov]

Key Intermediates in the Synthesis of Novel Pharmaceuticals: A Technical Guide

Introduction

The journey of a novel pharmaceutical from conceptualization to clinical application is a testament to the intricate and innovative science of medicinal chemistry. Central to this journey is the strategic synthesis of the active pharmaceutical ingredient (API). This process is often a multi-step endeavor where the efficient and controlled production of key intermediates is paramount. These intermediates are the foundational building blocks that dictate the overall yield, purity, and scalability of the final drug substance. This technical guide provides an in-depth look at the core intermediates and synthetic strategies for a selection of recently developed, novel pharmaceuticals, offering researchers and drug development professionals a detailed overview of the chemistry that underpins these cutting-edge therapies. We will explore the synthesis of a small-molecule GLP-1 receptor agonist, a complex peptide therapeutic, and a first-in-class biologic, highlighting the unique challenges and innovative solutions in their manufacturing.

Danuglipron: A Small-Molecule Oral GLP-1 Receptor Agonist

Danuglipron (PF-06882961) is an orally bioavailable small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist that has been developed for the treatment of type 2 diabetes and obesity.[1][2] Unlike the injectable peptide-based GLP-1R agonists, Danuglipron's small-molecule nature allows for oral administration, significantly improving patient convenience.[3] The synthesis of this complex molecule is a convergent process that relies on the preparation and coupling of three key fragments.[4]

Key Intermediates in Danuglipron Synthesis

The molecular architecture of Danuglipron, chemically named 2-((4-(6-((4-cyano-2-fluorophenyl)methoxy)-2-pyridinyl)-1-piperidinyl)methyl)-1-((2S)-2-oxetanylmethyl)-1H-benzimidazole-6-carboxylic acid, is assembled from three principal intermediates:[5]

-

The Benzimidazole Core: A substituted benzimidazole-6-carboxylic acid which serves as the central scaffold of the molecule.

-

The Piperidine-Pyridine Linker: A 4-(6-halopyridin-2-yl)piperidine derivative that connects the central scaffold to the phenyl moiety.

-

The Cyano-Fluorobenzyl Ether Moiety: A 4-cyano-2-fluorobenzyl group that provides crucial interactions with the GLP-1 receptor.

The overall synthetic strategy involves the sequential coupling of these intermediates, employing modern synthetic methodologies to ensure efficiency and control.

Synthesis Workflow and Methodologies

The synthesis of Danuglipron can be conceptualized as a multi-stage process, with the formation of the key intermediates being a critical phase. A convergent approach is utilized, where the main fragments are synthesized separately and then combined in the final steps.

Diagram 1: Synthetic Workflow for Danuglipron

Caption: Convergent synthesis workflow for Danuglipron.

Experimental Protocols for Key Intermediates

While the exact, scaled-up manufacturing protocols for Danuglipron are proprietary, the following representative procedures for the synthesis of key intermediate types are based on established chemical reactions, such as the Buchwald-Hartwig coupling, which is crucial for forming the ether linkage in the molecule.[6][7][8]

Representative Protocol: Synthesis of a Piperidine-Pyridine Ether Intermediate via Buchwald-Hartwig Coupling

This protocol is illustrative for the coupling of a bromopyridine intermediate with a benzyl alcohol, a key step in forming the core structure of Danuglipron.

-

Reaction Setup: In a dry Schlenk flask, combine the 4-(6-bromopyridin-2-yl)piperidine intermediate (1.0 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.04 eq.), and a suitable base (e.g., NaOtBu, 2.0 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure anaerobic conditions.

-

Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the 4-cyano-2-fluorobenzyl alcohol (1.2 eq.).

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired ether intermediate.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of intermediates similar to those used for Danuglipron, as found in the medicinal chemistry literature.

| Step | Intermediate | Yield (%) | Purity (HPLC) | Analytical Data (m/z) |

| Buchwald-Hartwig Coupling | Piperidine-Pyridine Ether | 75-90 | >95% | Consistent with target |

| Final Coupling & Hydrolysis | Danuglipron Free Acid | 60-80 | >99% | 555.6 [M+H]⁺ |

Danuglipron Signaling Pathway

Danuglipron exerts its therapeutic effect by activating the GLP-1 receptor, a G-protein coupled receptor (GPCR). This activation triggers a downstream signaling cascade, primarily through the production of cyclic AMP (cAMP), which leads to enhanced glucose-dependent insulin secretion.

Diagram 2: Danuglipron's GLP-1R Signaling Pathway

Caption: Simplified GLP-1 receptor signaling cascade activated by Danuglipron.

Tirzepatide: A Dual GIP and GLP-1 Receptor Agonist

Tirzepatide is a novel, once-weekly injectable therapeutic approved for the treatment of type 2 diabetes. It is a 39-amino acid modified peptide that acts as a dual agonist for both the glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptors.[6] The large-scale manufacture of such a complex synthetic peptide presents significant challenges, which have been addressed through an innovative hybrid synthesis approach.

Key Intermediates in Tirzepatide Synthesis

The synthesis of Tirzepatide utilizes a hybrid solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) strategy.[6] The key intermediates in this process are:

-

Protected Peptide Fragments: The entire 39-amino acid sequence is divided into several smaller, more manageable peptide fragments. These fragments are synthesized using traditional SPPS methodologies and are released as high-purity, GMP-grade intermediates.[6] For instance, the sequence may be divided into four fragments to facilitate synthesis.

-

Lipidated Amino Acid Derivative: A crucial intermediate is the modified lysine residue at position 20, which is acylated with a C20 fatty diacid moiety. This modification is essential for the drug's extended half-life.

Manufacturing Workflow

The manufacturing process for Tirzepatide is a sophisticated, multi-step operation that leverages the advantages of both SPPS and LPPS.

-

Fragment Synthesis (SPPS): Four high-purity peptide fragments are synthesized on a solid support resin. This method allows for the efficient and controlled addition of amino acids.

-

Fragment Cleavage: The protected peptide fragments are cleaved from the solid support.

-

Fragment Coupling (LPPS): The fragments are then coupled together in solution using continuous liquid-phase peptide synthesis reactions, often carried out in plug flow reactors (PFRs).[6]

-

Purification: Nanofiltration is used for intermediate purification between coupling steps, which is a more efficient and greener alternative to traditional precipitation methods.

-

Final Deprotection: After the full-length peptide is assembled, the protecting groups on the amino acid side chains are removed.

-

Final Purification: The final API is purified using chromatographic techniques to achieve the required high level of purity.

Diagram 3: Tirzepatide Hybrid Synthesis Workflow

Caption: Hybrid SPPS/LPPS manufacturing workflow for Tirzepatide.

Experimental Protocols

Detailed experimental protocols for the commercial-scale synthesis of Tirzepatide fragments are proprietary. However, the general methodology for SPPS is well-established.

Representative Protocol: Solid-Phase Peptide Synthesis (Fmoc-based)

-

Resin Preparation: The C-terminal amino acid is attached to a solid support resin (e.g., Wang resin).

-

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a base, typically a solution of piperidine in DMF.

-

Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/DIPEA) and added to the resin to form a new peptide bond. The reaction is monitored for completion (e.g., using a Kaiser test).

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Repeat: The deprotection, coupling, and washing steps are repeated for each amino acid in the fragment sequence.

-

Cleavage: Once the fragment is fully assembled, it is cleaved from the resin, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

Quantitative Data Summary

While specific yields for the commercial process are not public, the hybrid approach is known to provide high yields and purity for the final API.

| Process Stage | Intermediate/Product | Typical Yield (%) | Typical Purity (HPLC) |

| SPPS | Protected Peptide Fragments | >95 (crude) | >98% |

| LPPS Coupling | Full-Length Protected Peptide | >80 | >90% |

| Final API | Tirzepatide | High | >99.5% |

Sotatercept: A First-in-Class Activin Signaling Inhibitor

Sotatercept (MK-7962) is a first-in-class biologic therapeutic approved for the treatment of pulmonary arterial hypertension (PAH). It is a recombinant fusion protein that acts as a ligand trap for members of the TGF-β superfamily, thereby helping to rebalance proliferative and anti-proliferative signaling in the pulmonary vasculature.[4]

"Intermediates" in Sotatercept Production

As a biologic, the "synthesis" of Sotatercept is a biotechnological process rather than a chemical one. The key components or "intermediates" in its production are:

-

Expression Vector: A plasmid containing the DNA sequence that codes for the Sotatercept fusion protein. This sequence encodes the extracellular domain of the human activin receptor type IIA (ActRIIA) fused to the Fc domain of human IgG1.[4]

-

Host Cell Line: A mammalian cell line (e.g., Chinese Hamster Ovary - CHO cells) is transfected with the expression vector. These cells serve as the "factories" for producing the recombinant protein.

-

Cell Culture Supernatant: The nutrient-rich medium in which the host cells are grown and into which they secrete the Sotatercept protein.

-

Purified Fusion Protein: The final, highly purified Sotatercept protein after undergoing multiple chromatography steps.

Manufacturing Workflow

The production of a recombinant fusion protein like Sotatercept is a complex, multi-step bioprocess.

Diagram 4: Biomanufacturing Workflow for Sotatercept

References

- 1. mdpi.com [mdpi.com]

- 2. WO2021116874A1 - Solid forms of 2-((4-((s)-2-(5-chloropyridin-2-yl)-2-methylbenzo[d] [1,3]dioxol-4-yl)piperidin-1-yl)methyl)-1-(((s)-oxetan-2-yl)methyl)-1h-benzo[d] imidazole-6-carboxylic acid, 1,3-dihydroxy-2-(hydroxymethyl)propan-2-amine salt - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. WO2018109607A1 - Glp-1 receptor agonists and uses thereof - Google Patents [patents.google.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

Structure-activity relationship (SAR) studies of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid derivatives

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) Studies of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure-activity relationships (SAR) of derivatives based on the 2-(4-piperazinyl)-2-(3-thienyl)acetamide core. The parent compound, this compound, is a versatile scaffold frequently utilized in medicinal chemistry, particularly for the development of agents targeting the central nervous system.[1][2] This document will focus on a series of N-substituted 2-(piperazin-1-yl)-2-(thiophen-3-yl)acetamide sulfonamide derivatives that have been synthesized and evaluated for their biological activities.

Core Structure

The fundamental chemical structure serving as the basis for the derivatives discussed in this guide is (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride. Modifications to this core, particularly the synthesis of various sulfonamide derivatives at the N-4 position of the piperazine ring, have been explored to understand their impact on biological activity.

Biological Activities Explored

The primary biological activities investigated for this series of compounds are their antimicrobial (antibacterial and antifungal) and antioxidant properties. These activities provide a basis for understanding the structure-activity relationships of this chemical class.

Data Presentation: Antimicrobial and Antioxidant Activities

The following tables summarize the quantitative data for the synthesized sulfonamide derivatives (compounds 7a-j) of the core structure.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound | Bacillus subtilis | Escherichia coli | Proteus vulgaris |

| 7a | 187.5 | 187.5 | 187.5 |

| 7b | 187.5 | 187.5 | 187.5 |

| 7c | 187.5 | 187.5 | 187.5 |

| 7d | 187.5 | 187.5 | 187.5 |

| 7e | 187.5 | 187.5 | 187.5 |

| 7f | 187.5 | 187.5 | 93.7 |

| 7g | 187.5 | 187.5 | 187.5 |

| 7h | 187.5 | 187.5 | 187.5 |

| 7i | 187.5 | 187.5 | 187.5 |

| 7j | 187.5 | 187.5 | 187.5 |

| Ampicillin (Standard) | 125 | 125 | 125 |

Data extracted from a study on newly synthesized sulfonamide derivatives.[1][2]

Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound | Aspergillus niger | Candida albicans |

| 7a | 187.5 | 375 |

| 7b | 187.5 | 375 |

| 7c | 187.5 | 187.5 |

| 7d | 187.5 | 375 |

| 7e | 187.5 | 187.5 |

| 7f | 187.5 | 187.5 |

| 7g | 93.7 | 187.5 |

| 7h | 187.5 | 187.5 |

| 7i | 93.7 | 187.5 |

| 7j | 187.5 | 375 |

| Nystatin (Standard) | 125 | 125 |

Data extracted from a study on newly synthesized sulfonamide derivatives.[1][2]

Table 3: Antioxidant Activity (% DPPH Inhibition at 400 µg/mL)

| Compound | % Inhibition |

| 7a | >90% |

| 7b | >90% |

| 7c | >90% |

| 7d | >90% |

| 7e | >90% |

| 7f | >90% |

| 7g | >90% |

| 7h | >90% |

| 7i | >90% |

| 7j | >90% |

| Ascorbic Acid (Standard) | 97.5% |

Data extracted from a study on newly synthesized sulfonamide derivatives.[2]

Structure-Activity Relationship Summary

-

Antibacterial Activity : Most of the synthesized sulfonamide derivatives exhibited moderate antibacterial activity. Notably, compound 7f showed enhanced activity against Proteus vulgaris with a MIC of 93.7 µg/ml, which is more potent than the standard drug ampicillin.[1][2]

-

Antifungal Activity : Several compounds displayed significant antifungal activity. Compounds 7g and 7i were the most potent against Aspergillus niger, with a MIC of 93.7 µg/ml, surpassing the activity of the standard drug nystatin.[1][2] A number of other derivatives showed activity comparable to nystatin against Candida albicans.[2]

-

Antioxidant Activity : All tested sulfonamide derivatives demonstrated potent antioxidant activity, with over 90% inhibition of the DPPH free radical at a concentration of 400 µg/ml, which is comparable to the standard antioxidant, ascorbic acid.[2]

Experimental Protocols

General Synthesis of Sulfonamide Derivatives (7a-j)

The synthesis of the target sulfonamide derivatives involves a multi-step process starting from the core heterocyclic scaffolds of thiophene and piperazine. The key steps include the formation of an acetamide linkage followed by the introduction of various sulfonyl chlorides to the piperazine nitrogen.

Step 1: Synthesis of the Piperazinyl-Thiophenyl Acetamide Core The initial synthesis involves the coupling of a substituted thiophene with a piperazine moiety, followed by the attachment of an acetamide group.

Step 2: Synthesis of the Final Sulfonamide Derivatives (7a-j) The core piperazinyl-thiophenyl acetamide hydrochloride is reacted with various substituted sulfonyl chlorides in an appropriate solvent and base to yield the final N-substituted sulfonamide derivatives.

Antimicrobial Activity Assay (Micro Broth Dilution Method)

The antimicrobial activity of the synthesized compounds was determined using the micro broth dilution method.

-

Preparation of Test Compounds : Stock solutions of the test compounds and standard drugs (Ampicillin and Nystatin) are prepared in a suitable solvent (e.g., DMSO).

-

Preparation of Microbial Inoculum : Bacterial and fungal strains are cultured in appropriate media to achieve a desired cell density.

-

Assay Procedure :

-

Serial dilutions of the test compounds and standards are prepared in a 96-well microtiter plate.

-

A standardized microbial inoculum is added to each well.

-

The plates are incubated under suitable conditions for the growth of the microorganisms.

-

-

Determination of MIC : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity Assay (DPPH Free Radical Scavenging Assay)

The antioxidant potential of the compounds was evaluated by their ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Preparation of DPPH Solution : A fresh solution of DPPH in methanol is prepared.

-

Assay Procedure :

-

Different concentrations of the test compounds and a standard antioxidant (Ascorbic Acid) are prepared.

-

The DPPH solution is added to the solutions of the test compounds and the standard.

-

The mixtures are incubated in the dark for a specified period.

-

-

Measurement : The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculation of % Inhibition : The percentage of DPPH free radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Visualizations

General Synthetic Workflow

Caption: General synthetic workflow for the preparation of sulfonamide derivatives.

SAR Logic for Antimicrobial Activity

Caption: Structure-activity relationship logic for antimicrobial effects.

References

- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuropharmacological Potential of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic Acid: A Technical Overview for Drug Discovery Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a detailed technical guide on the neuropharmacological potential of the novel compound, 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid. While specific research on this molecule is in its nascent stages, its structural motifs—a piperazine ring and a thienyl group—are well-established pharmacophores in neuropharmacology. This document will explore the therapeutic promise of this compound by examining the known activities of its constituent chemical entities. We will delve into its potential mechanisms of action, suggest plausible experimental designs for its evaluation, and present hypothetical data to illustrate its potential efficacy. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of this and related compounds in the treatment of neurological and psychiatric disorders.

Introduction: Unveiling a Promising Scaffold

The quest for novel therapeutics to combat the growing burden of neurological disorders is a paramount challenge in modern medicine. This compound emerges as a compound of significant interest due to its unique chemical architecture. It incorporates a piperazine moiety, a cornerstone in the development of numerous centrally acting drugs, and a thienyl group, known to modulate various CNS targets.[1][2][3] The Boc-protected piperazine offers a strategic handle for synthetic modifications, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3][4][5]

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting a wide array of neurotransmitter systems, including serotonergic, dopaminergic, and GABAergic pathways.[6][7] Its derivatives have shown promise in the treatment of anxiety, depression, and psychosis.[6][8] The thienyl group, an isostere of the phenyl ring, can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and receptor binding affinity. The combination of these two pharmacophores in a single molecule suggests a high potential for novel neuropharmacological activity.

Potential Mechanisms of Action and Therapeutic Targets

Based on the known pharmacology of piperazine and thienyl-containing compounds, this compound could potentially modulate several key CNS targets.

-

Serotonin (5-HT) Receptors: Many piperazine derivatives exhibit high affinity for various serotonin receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT7.[6] Modulation of these receptors is a cornerstone of treatment for depression and anxiety.

-

Dopamine (D) Receptors: The piperazine scaffold is also a key component of many atypical antipsychotics that target dopamine D2 receptors.

-

GABA-A Receptors: The structural similarity to GABA and other CNS depressants suggests a potential interaction with GABA-A receptors, which could mediate anxiolytic and sedative effects.

-

Monoamine Transporters: Inhibition of serotonin and norepinephrine reuptake is a common mechanism for antidepressants. The core structure of the title compound bears resemblance to known reuptake inhibitors.[7]

-

Transient Receptor Potential Canonical 6 (TRPC6) Channels: Recent studies have highlighted the role of piperazine derivatives as TRPC6 activators, which may offer neuroprotective effects in conditions like Alzheimer's disease.[9][10]

Hypothetical Data Presentation

To illustrate the potential of this compound, the following tables present hypothetical, yet plausible, quantitative data from preclinical studies.

Table 1: In Vitro Receptor Binding Affinity

| Receptor Target | Binding Affinity (Ki, nM) |

| 5-HT1A | 15.2 |

| 5-HT2A | 89.5 |

| Dopamine D2 | 250.1 |

| SERT | 45.8 |

| NET | 112.3 |

Table 2: In Vivo Efficacy in Animal Models of Anxiety (Elevated Plus Maze)

| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) |

| Vehicle | - | 35 ± 5 |

| Diazepam | 2 | 110 ± 12 |

| Compound X | 1 | 65 ± 8 |

| Compound X | 5 | 98 ± 10 |

| Compound X | 10 | 125 ± 15 |

(Compound X refers to a de-protected analog of this compound)

Proposed Experimental Protocols

To rigorously evaluate the neuropharmacological potential of this compound and its derivatives, a systematic experimental approach is necessary.

In Vitro Characterization

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity of the compound for a panel of CNS receptors.

-

Method: Radioligand binding assays using cell membranes expressing the target receptors (e.g., 5-HT1A, 5-HT2A, D2, SERT, NET). The compound will be incubated with the membranes and a specific radioligand. The displacement of the radioligand will be measured to calculate the inhibition constant (Ki).

-

-

Functional Assays:

-

Objective: To determine the functional activity (agonist, antagonist, or modulator) at the identified target receptors.

-

Method: For G-protein coupled receptors, assays such as cAMP measurement or calcium mobilization assays in recombinant cell lines will be employed. For transporters, neurotransmitter uptake assays using synaptosomes will be conducted.

-

In Vivo Behavioral Pharmacology

-

Rodent Models of Anxiety:

-

Objective: To assess the anxiolytic potential of the compound.

-

Method: The elevated plus maze (EPM) and light-dark box tests in mice or rats will be used. The compound will be administered intraperitoneally (i.p.) or orally (p.o.) at various doses prior to the behavioral test.

-

-

Rodent Models of Depression:

-

Objective: To evaluate the antidepressant-like effects.

-

Method: The forced swim test (FST) and tail suspension test (TST) in mice will be employed. A decrease in immobility time is indicative of an antidepressant effect.

-

Visualizing Potential Mechanisms and Workflows

To further clarify the potential pathways and experimental processes, the following diagrams are provided.

Caption: Hypothetical signaling cascade following 5-HT1A receptor activation.

Caption: A typical workflow for preclinical drug discovery.

Conclusion and Future Directions

While specific experimental data on this compound is not yet available in the public domain, its chemical structure strongly suggests a high potential for significant neuropharmacological activity. The combination of the versatile piperazine core with the modulating thienyl group presents a promising scaffold for the development of novel CNS therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. Effects of Piperazine Derivatives on Hippocampal and Dopaminergic Neurotransmission [auetd.auburn.edu]

- 9. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of a Workhorse: An In-depth Technical Guide to the Reactivity and Stability of the Boc Protecting Group on the Piperazine Ring

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker. The mono-protection of this symmetrical diamine is a critical step in the synthesis of countless pharmaceuticals. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a dominant tool due to its general stability and predictable reactivity. This technical guide provides a comprehensive analysis of the reactivity and stability of the Boc protecting group on the piperazine ring, offering a detailed examination of its cleavage under acidic conditions, its resilience to other reagents, and the common pitfalls and side reactions encountered in its use.

Reactivity of the N-Boc-Piperazine: The Acid-Labile Nature

The defining characteristic of the Boc group is its lability under acidic conditions. This reactivity is the cornerstone of its utility, allowing for its selective removal in the presence of a wide array of other functional groups. The cleavage of the Boc group from a piperazine nitrogen proceeds through an acid-catalyzed unimolecular elimination (E1) mechanism.

Mechanism of Acid-Catalyzed Deprotection

The deprotection is initiated by the protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free piperazine amine and carbon dioxide.

Figure 1: Mechanism of acid-catalyzed Boc deprotection.

Common Acidic Reagents and Conditions

Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents for the deprotection of N-Boc-piperazine.[1] The choice between them often depends on the solvent, the presence of other acid-sensitive groups, and the desired salt form of the product.

| Reagent | Typical Conditions | Reaction Time | Yield | Notes |

| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM) | 0.5 - 4 hours | High to Quantitative | The resulting trifluoroacetate salt can sometimes be oily and difficult to crystallize. |

| Hydrochloric Acid (HCl) | 4M in 1,4-Dioxane or Methanol | 0.5 - 4 hours | High to Quantitative | Often yields a crystalline hydrochloride salt, which can aid in purification. |

Table 1: Comparison of Common Acidic Reagents for Boc Deprotection [1]

Side Reactions: The Challenge of the tert-Butyl Cation

The primary side reaction during the acidic deprotection of N-Boc-piperazine is the alkylation of nucleophiles by the liberated tert-butyl cation. This can lead to the formation of tert-butylated byproducts, which can complicate purification and reduce the yield of the desired product.

To mitigate this, "scavengers" are often added to the reaction mixture. These are nucleophilic species that are more reactive towards the tert-butyl cation than the deprotected piperazine or other sensitive functional groups in the molecule.

| Scavenger | Typical Concentration | Target of Protection |

| Triisopropylsilane (TIS) | 2.5 - 5% | General purpose |

| Water | 2.5 - 5% | General purpose |

| Anisole | 5% | Tryptophan, Tyrosine residues |

| Thioanisole | 5% | Methionine, Cysteine residues |

Table 2: Common Scavengers Used in Boc Deprotection

Stability of the N-Boc-Piperazine: A Robust Protecting Group

A key advantage of the Boc group is its stability under a wide range of non-acidic conditions, which allows for a broad scope of chemical transformations to be performed on the unprotected nitrogen of the piperazine ring. This orthogonality is crucial in multi-step syntheses.

Stability to Basic and Nucleophilic Conditions

Stability to Reducing and Oxidizing Agents

The N-Boc group is stable to a variety of common reducing and oxidizing agents.

| Condition | Reagent(s) | Stability of N-Boc Group |

| Catalytic Hydrogenation | H₂, Pd/C | Stable |

| Hydride Reduction | LiAlH₄, NaBH₄ | Generally Stable |

| Oxidation | m-CPBA, KMnO₄ | Generally Stable |

Table 3: Stability of the N-Boc Group to Common Redox Reagents

The stability to catalytic hydrogenation is particularly noteworthy as it allows for the orthogonal deprotection of other protecting groups, such as the carboxybenzyl (Cbz) group, in the presence of a Boc-protected piperazine.[2]

Experimental Protocols

The following are detailed experimental protocols for the deprotection of N-Boc-piperazine under standard acidic conditions.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

-

N-Boc-piperazine derivative

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve the N-Boc-piperazine derivative (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[1]

-

Cool the solution to 0 °C using an ice bath.[1]

-

Slowly add TFA (5-10 equiv) to the stirred solution.[1]

-

Remove the ice bath and allow the reaction to warm to room temperature.[1]

-

Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[1]

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[1]

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[1]

-

Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

-

Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[1]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Materials:

-

N-Boc-piperazine derivative

-

4M HCl in 1,4-dioxane solution

-

Methanol or ethyl acetate (optional, as co-solvent)

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc-piperazine substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).[3]

-

Add a 4M solution of HCl in 1,4-dioxane (typically a large excess of HCl).[3]

-

Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form.[3]

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.[3]

-

If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.[3]

Troubleshooting and Logic Diagrams

Low yields or the formation of side products are common issues in Boc deprotection. The following workflow can help troubleshoot these problems.

Figure 2: Troubleshooting workflow for low product yield.

Conclusion

The N-Boc protecting group is a powerful and versatile tool for the selective functionalization of the piperazine ring. Its robust stability to a wide range of reagents, coupled with its predictable and efficient cleavage under acidic conditions, has solidified its role as a workhorse in modern organic synthesis. A thorough understanding of its reactivity profile, including the potential for side reactions and the strategies to mitigate them, is essential for its successful application in the development of novel therapeutics and other complex molecules. By carefully selecting deprotection conditions and considering the use of scavengers when necessary, researchers can harness the full potential of this invaluable protecting group.

References

Technical Guide: Determining the Solubility of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid in Common Organic Solvents

Introduction

2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid is a versatile intermediate compound utilized in pharmaceutical research and development, particularly in the synthesis of novel therapeutics targeting neurological disorders.[1] Its physicochemical properties, most notably its solubility, are critical parameters that influence its handling, reactivity, formulation, and ultimate bioavailability in drug discovery and development workflows.[2][3] Poor solubility can impede in vitro testing, lead to unreliable bioassay results, and present significant challenges for formulation.[2][4]

This technical guide addresses the solubility of this compound. A review of publicly available scientific literature and chemical databases indicates a lack of quantitative solubility data for this specific compound. Therefore, this document provides a comprehensive framework for determining its solubility in common organic solvents through established experimental protocols. The primary method detailed is the Thermodynamic Equilibrium Shake-Flask Method , which is widely regarded as the gold standard for accurate solubility measurement.[5]

Solubility Data Table

As no specific quantitative data is available, Table 1 is presented as a template for researchers to systematically record experimentally determined solubility values for this compound.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method Used | Observations / Reference |

|---|---|---|---|---|---|

| e.g., Ethanol | 25 | Shake-Flask | |||

| e.g., Methanol | 25 | Shake-Flask | |||

| e.g., Acetone | 25 | Shake-Flask | |||

| e.g., Acetonitrile | 25 | Shake-Flask | |||

| e.g., Dichloromethane | 25 | Shake-Flask | |||

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||

| e.g., Tetrahydrofuran (THF) | 25 | Shake-Flask |

| e.g., Phosphate Buffer (pH 7.4)| 25 | | | Shake-Flask | |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The following protocol outlines the shake-flask method for determining the equilibrium (thermodynamic) solubility of a solid compound. This method is based on achieving a saturated solution in equilibrium with an excess of the solid drug.[3][5]

3.1 Materials and Equipment

-

Test Compound: this compound (solid, crystalline powder)

-

Solvents: High-purity (e.g., HPLC grade) organic solvents of choice

-

Apparatus:

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or as appropriate)

-

Mechanical shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25 °C)[6]

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure filter material is compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)[4][7]

-

3.2 Procedure

-

Preparation: Add an excess amount of the solid test compound to a glass vial. An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial.[5]

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a mechanical shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period to allow the system to reach equilibrium. Incubation times of 24 to 48 hours are common for thermodynamic solubility.[2][6]

-

Phase Separation: After incubation, allow the vials to stand to let the suspended solid settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed.[6]

-

Sample Collection: Carefully collect a clear aliquot of the supernatant. It is critical to avoid disturbing the solid pellet. Filter the collected supernatant through a chemically compatible syringe filter (e.g., 0.22 µm) into a clean vial.[7]

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the quantifiable range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS. A standard calibration curve prepared with known concentrations of the test compound must be used for accurate quantification.[7][8]

-

Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or µM.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. evotec.com [evotec.com]